1-Chlorocyclopropane-1-sulfonyl chloride
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Overview
Description
1-Chlorocyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4Cl2O2S. It is a derivative of cyclopropane, featuring both a chlorine atom and a sulfonyl chloride group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorocyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagentsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using readily available raw materials such as alpha-acetyl-gamma-butyrolactone and sulfonyl chloride. The process includes steps like chlorination, ring cleavage, cyclization, and re-chlorination to obtain the target product .
Chemical Reactions Analysis
Types of Reactions
1-Chlorocyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl chloride group can participate in redox reactions.
Addition Reactions: The cyclopropane ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
1-Chlorocyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying their functions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Chlorocyclopropane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Chlorocyclopropane-1-sulfonyl chloride include:
- Cyclopropanesulfonyl chloride
- 3-Chloropropanesulfonyl chloride
- 1-Chlorocyclopropane-1-carbonyl chloride
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the cyclopropane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chlorocyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2S/c4-3(1-2-3)8(5,6)7/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDFEGZZJWANIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137822-87-6 |
Source
|
Record name | 1-chlorocyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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